molecular formula C13H18N4O3S2 B7003963 N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide

N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B7003963
M. Wt: 342.4 g/mol
InChI Key: MQRXOLJTRCGCMP-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring, a thiadiazole moiety, and a sulfonamide group

Properties

IUPAC Name

N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c1-9(2)13-15-14-11(21-13)8-17-7-10(5-6-12(17)18)22(19,20)16(3)4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRXOLJTRCGCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CN2C=C(C=CC2=O)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Attachment of the Thiadiazole to the Pyridine Ring: The thiadiazole moiety is then attached to a pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-oxo-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide
  • N,N-dimethyl-6-oxo-1-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide

Uniqueness

N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide is unique due to the presence of the propan-2-yl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in enzyme binding affinity and overall efficacy in its applications.

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